molecular formula C11H10N2S B8728566 2-(Pyridin-4-ylsulfanyl)-phenylamine

2-(Pyridin-4-ylsulfanyl)-phenylamine

Cat. No.: B8728566
M. Wt: 202.28 g/mol
InChI Key: VQQDUURKMGIZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-ylsulfanyl)-phenylamine is a heterocyclic compound featuring a phenylamine group linked via a sulfanyl (-S-) bridge to a pyridine ring at the 4-position. This structure combines aromatic and electron-rich moieties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-pyridin-4-ylsulfanylaniline

InChI

InChI=1S/C11H10N2S/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2

InChI Key

VQQDUURKMGIZDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Sulfanyl Linkages

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine

This compound (CAS: 339015-98-4) shares the sulfanyl bridge and aromatic amine group but differs in its pyrimidine core and chloro/fluoro substituents. Key comparisons include:

  • Molecular Weight : The molar mass (255.7 g/mol) is lower than the estimated mass of 2-(Pyridin-4-ylsulfanyl)-phenylamine, suggesting differences in solubility and pharmacokinetics .
Property This compound 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine
Core Heterocycle Pyridine Pyrimidine
Substituents None (parent structure) 4-Fluorophenyl, 4-chloro
Molar Mass (g/mol) ~243.3 (estimated) 255.7
Key Functional Groups Sulfanyl, phenylamine Sulfanyl, pyrimidinamine, halogen substituents
4-Aryl-2-phenylamino Pyrimidines

These derivatives, such as 4-[4-(1-amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine, feature pyrimidine cores with bulky substituents. Unlike this compound, their extended aryl groups and morpholine moieties enhance lipophilicity and receptor affinity, making them potent kinase inhibitors .

Functional Group Modifications in Phenylamine Analogues

Disubstituted Phenylamines

Studies on angucyclinone derivatives show that disubstituted phenylamines (e.g., (3,4-dimethyl)phenylamine) exhibit enhanced bioactivity. This suggests that additional substituents on the phenylamine ring could modulate therapeutic efficacy.

Toxicity and Substituent Effects

Replacing phenylamine with tetrahydropyranylamine or acetylamine in certain drug candidates reduced toxicity while maintaining viability. This implies that the phenylamine group in this compound may contribute to cytotoxicity unless balanced with electron-donating or bulky substituents .

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